Butanoic acid, 2-(4-chlorophenoxy)-3-hydroxy-2-methyl-
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Overview
Description
Butanoic acid, 2-(4-chlorophenoxy)-3-hydroxy-2-methyl- is an organic compound with a complex structure It is characterized by the presence of a butanoic acid backbone, a chlorophenoxy group, a hydroxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 2-(4-chlorophenoxy)-3-hydroxy-2-methyl- typically involves the reaction of 4-chlorophenol with a suitable butanoic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-(4-chlorophenoxy)-3-hydroxy-2-methyl- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a primary alcohol.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Butanoic acid, 2-(4-chlorophenoxy)-3-hydroxy-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of Butanoic acid, 2-(4-chlorophenoxy)-3-hydroxy-2-methyl- involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorophenoxy group can interact with hydrophobic pockets in proteins, affecting their conformation and function .
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 4-(4-chloro-2-methylphenoxy)-: Similar structure but with a different substitution pattern on the phenoxy group.
Butanoic acid, 4-(2,4-dichlorophenoxy)-: Contains two chlorine atoms on the phenoxy group, leading to different chemical properties.
Uniqueness
Butanoic acid, 2-(4-chlorophenoxy)-3-hydroxy-2-methyl- is unique due to the presence of both a hydroxy group and a methyl group on the butanoic acid backbone. This unique combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
848890-43-7 |
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Molecular Formula |
C11H13ClO4 |
Molecular Weight |
244.67 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-3-hydroxy-2-methylbutanoic acid |
InChI |
InChI=1S/C11H13ClO4/c1-7(13)11(2,10(14)15)16-9-5-3-8(12)4-6-9/h3-7,13H,1-2H3,(H,14,15) |
InChI Key |
XUUMVVCMMYFGGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C(=O)O)OC1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
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